molecular formula C23H29ClN4O2 B2965455 N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898432-28-5

N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2965455
CAS No.: 898432-28-5
M. Wt: 428.96
InChI Key: YXBLYUIRVHPFNV-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29ClN4O2 and its molecular weight is 428.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research on compounds with structural similarities to N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide focuses on their synthesis and characterization. For instance, 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine was transformed by treatment with various carbonyl chlorides to yield carboxamides, showcasing a methodology relevant to synthesizing complex molecules with piperazine and benzyl components (Valenta et al., 1994). This highlights techniques for constructing molecules with potential applications in medicinal chemistry.

Biological Activity

  • Investigations into the biological activity of related compounds have been conducted, with studies on arylpiperazine derivatives, for instance, showing potential as 5-HT1B serotonin ligands. Such compounds have been evaluated for their antagonistic properties, providing insights into their utility in neurological research (Jorand-Lebrun et al., 1997). This could suggest avenues for exploring the neurological implications of similarly structured compounds.

Structural Analysis

  • Detailed structural analysis through techniques like X-ray crystallography offers insights into the molecular conformation and interaction patterns of related compounds. For instance, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole provides valuable information on the conformation of molecules incorporating piperazine and benzimidazole rings (Ozbey et al., 2001). Understanding such structural details can aid in the design of new compounds with specific properties.

Coordination Chemistry

  • The synthesis and characterization of coordination polymers using ligands that might share functional similarities with the compound have been explored, highlighting the potential of these molecules in developing materials with novel properties (Wang et al., 2014). Such research points to the versatility of these compounds in materials science and coordination chemistry.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O2/c1-17-3-7-19(8-4-17)21(28-13-11-27(2)12-14-28)16-26-23(30)22(29)25-15-18-5-9-20(24)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBLYUIRVHPFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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